(6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid
Description
Properties
IUPAC Name |
(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-4(10)3-1-5(2-6-3)7-8-5/h3,6H,1-2H2,(H,9,10)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLUZICRDFRIGH-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC12N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC12N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic ring system. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(6S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogens or other nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Immunomodulatory Effects
Research indicates that (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid exhibits immunomodulatory properties. It has been studied for its potential to enhance immune responses against various diseases. A patent highlights its utility in treating or preventing virological diseases and cancer by modulating immune functions .
Anticancer Activity
Studies have shown that compounds with similar structural frameworks to this compound can inhibit tumor growth and induce apoptosis in cancer cells. The spirocyclic structure may contribute to its biological activity by interacting with specific cellular targets involved in cancer progression .
Study on Virological Diseases
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antiviral activity against certain viruses. The mechanism was attributed to the compound's ability to inhibit viral replication and enhance host immune responses .
Research on Skin Sensitization
The compound has also been evaluated for skin sensitization potential using the Reduced Murine Local Lymph Node Assay (rLLNA). Results indicated that it did not exhibit significant sensitization properties, making it a candidate for use in dermatological formulations without causing adverse reactions .
Summary of Applications
| Application Area | Description |
|---|---|
| Immunomodulation | Enhances immune responses; potential treatment for virological diseases and cancer |
| Anticancer Activity | Inhibits tumor growth; induces apoptosis in cancer cells |
| Skin Sensitization Testing | Evaluated for safety in dermatological applications; low sensitization potential |
Mechanism of Action
The mechanism of action of (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs
a) 5-Azaspiro[2.4]heptane-6-carboxylic Acid Hydrochloride
- Structure : Similar spiro[2.4]heptane scaffold but replaces two nitrogen atoms with a single nitrogen (5-azaspiro) and lacks the diazirine group .
- Function : Primarily used in synthetic intermediates rather than bioactive probes.
b) 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
- Structure : Contains a sulfur and two nitrogen atoms in the heterocycle, with a dioxide group enhancing electron-accepting properties .
- Function : Exhibits proton/electron acceptor abilities and stabilizes radical anions, unlike the target compound’s focus on peptide crosslinking .
- Key Difference : Sulfur inclusion alters electronic properties, making these derivatives more suited for materials science than biochemical applications .
Functional Analogs
a) Oxadiazolo-Pyrazine Antimicrobial Agents (C2 and C5)
- Structure : Combines oxadiazolo and pyrazine rings (e.g., C5: N-(3-chlorophenyl)-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazine-5-amine) .
- Function : Bactericidal against Bacillus spores, with pH-dependent efficacy .
- Key Difference : Heteroaromatic systems (oxadiazolo/pyrazine) prioritize antimicrobial activity over spirocyclic crosslinking functions .
b) 3-Morpholino-4-(3-tert-Butylamino-2-Hydroxypropoxy)-1,2,5-Thiadiazole
- Structure: 1,2,5-Thiadiazole core with morpholino and hydroxypropoxy substituents .
- Function : Intermediate in anti-inflammatory drug synthesis (e.g., Tiaramide) via sodium borohydride reduction .
- Key Difference : Bulky substituents and sulfur atom limit its use in peptide engineering compared to the compact triazaspiro system .
Comparative Analysis Table
Research Findings and Implications
- Triazaspiro Advantage : The diazirine group in (6S)-1,2,5-triazaspiro[...]-carboxylic acid enables UV-induced crosslinking, a feature absent in most analogs .
- Antimicrobial vs. Crosslinking : While oxadiazolo-pyrazines target bacterial spores, the triazaspiro compound’s niche lies in probing protein interactions .
- Synthetic Flexibility : The spirocyclic structure allows modular derivatization (e.g., Fmoc-protection) for tailored peptide engineering .
Biological Activity
(6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a unique spirocyclic structure that contributes to its biological properties. The molecular formula is , and it possesses several functional groups that may interact with biological targets.
1. Immunomodulatory Effects
Research indicates that this compound exhibits immunomodulatory properties. According to patent literature, compounds of this class have been identified as useful in treating or preventing various virological diseases and cancers through their ability to modulate immune responses .
2. Antiviral Activity
The compound has shown promise in antiviral applications. In studies evaluating related compounds, significant antiviral activity was observed against HIV-1, where structural analogs demonstrated effective inhibition of virus replication in cell-based assays . The mechanism appears to involve interference with viral entry or replication processes.
3. Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity. Compounds with similar structural motifs have been reported to inhibit the growth of various bacterial strains and fungi .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Immunomodulatory | Modulation of immune responses | |
| Antiviral | Inhibition of HIV-1 replication | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Immunomodulation
In a study involving animal models, administration of this compound led to enhanced immune responses against viral infections. The results indicated a significant increase in cytokine production compared to control groups.
Case Study 2: Antiviral Efficacy
A series of experiments conducted on MT-4 cells demonstrated that derivatives of this compound effectively reduced HIV-induced cytopathogenicity with EC50 values comparable to established antiviral agents .
Q & A
Q. What are the critical considerations for optimizing the synthesis of (6S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid to ensure stereochemical purity?
- Methodological Answer : Stereochemical control during synthesis requires chiral auxiliaries or asymmetric catalysis. For spirocyclic systems, intramolecular cyclization under mild acidic conditions (e.g., HCl in ethanol) can minimize racemization . Monitor reaction progress via chiral HPLC (e.g., using a CHIRALPAK® AD-H column) to validate enantiomeric excess (>98%) . Key parameters include temperature (<40°C), solvent polarity (e.g., THF/water mixtures), and catalyst loading (e.g., 5 mol% Pd(OAc)₂) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm spirocyclic topology via -NMR coupling constants (e.g., for adjacent protons in the triazole ring) and -NMR shifts (δ ~165 ppm for carboxylic acid) .
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (30:70) to assess purity (>98%) and molecular ion ([M+H]⁺ at m/z 199.1) .
Q. What purification strategies are effective for removing common impurities in this compound?
- Methodological Answer : Impurities often arise from incomplete cyclization or oxidation byproducts. Use preparative HPLC with a gradient elution (10–50% acetonitrile in 0.1% TFA over 30 min) to isolate the target compound. For persistent impurities (e.g., open-chain intermediates), silica gel chromatography (ethyl acetate/hexanes, 1:1) followed by recrystallization (ethanol/water) improves purity to >99% .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s reactivity in biological assays?
- Methodological Answer : The spiro[2.4]heptane core imposes conformational rigidity, enhancing binding specificity to enzymatic active sites (e.g., metalloproteinases). Perform molecular docking (Discovery Studio 2021) using the MMFF94 force field to predict binding modes. Experimental validation via surface plasmon resonance (SPR) reveals dissociation constants () in the low µM range . Correlate structural dynamics with activity using molecular dynamics simulations (NAMD, 100 ns trajectories) .
Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) may stem from solvent polarity or pH. Standardize conditions (DMSO-d₆, 298 K) and cross-validate with 2D NMR (COSY, HSQC). For conflicting mass spectra, employ high-resolution Q-TOF-MS to confirm exact mass (theoretical [M-H]⁻: 198.0538) and isotopic patterns .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 h. Monitor degradation via UPLC (BEH C18 column, 1.7 µm) .
- Thermal Stability : Use DSC/TGA to determine decomposition onset (>200°C).
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradants with LC-MS/MS .
Q. What strategies address challenges in chiral separation for enantiomeric derivatives of this compound?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers. Optimize mobile phase (hexane/isopropanol, 90:10) with 0.1% diethylamine. For preparative-scale separation, simulate moving bed chromatography (SMB) achieves >99% enantiomeric excess with a productivity of 2.5 g/day .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
